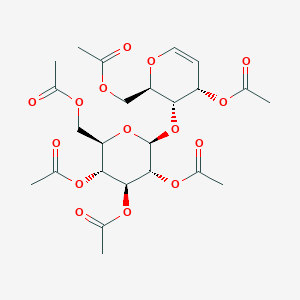
2,3,6,2',3',4',6'-Hexa-O-acetyl-D-cellobial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial is a chemically modified derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is characterized by the acetylation of hydroxyl groups at specific positions on the glucose units, resulting in a molecule with the molecular formula C24H32O15 and a molecular weight of 560.51 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial typically involves the acetylation of cellobiose. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The acetylation is then carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is conducted under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield cellobiose.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like alcohols or amines in the presence of catalysts
Major Products
Hydrolysis: Cellobiose and acetic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted cellobiose derivatives
Applications De Recherche Scientifique
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial has several applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry and reactions involving acetylated sugars.
Biology: Employed in the study of enzyme-substrate interactions, particularly those involving glycosidases.
Medicine: Investigated for its potential antitumor properties, as it can inhibit the growth of malignant cells and induce apoptosis.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various applications
Mécanisme D'action
The mechanism of action of 2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial involves its interaction with specific enzymes and molecular targets. In biological systems, it can act as a substrate for glycosidases, leading to the hydrolysis of acetyl groups and the release of cellobiose. Its antitumor properties are attributed to its ability to interfere with cellular processes, leading to the inhibition of cell proliferation and induction of programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha-D-lactosyl bromide: Another acetylated sugar derivative with similar protective groups.
Hexa-O-acetyl-lactal: A compound with a similar acetylation pattern but different sugar backbone
Uniqueness
2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial is unique due to its specific acetylation pattern on the cellobiose molecule, which imparts distinct chemical and biological properties. Its ability to serve as a model compound for studying carbohydrate chemistry and its potential antitumor activity set it apart from other acetylated sugars .
Propriétés
Formule moléculaire |
C24H32O15 |
|---|---|
Poids moléculaire |
560.5 g/mol |
Nom IUPAC |
[(2R,3S,4S)-4-acetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24-/m0/s1 |
Clé InChI |
RCDAESHZJBZWAW-ZPLYMWLFSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
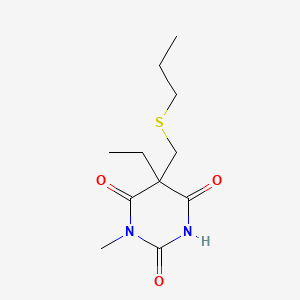
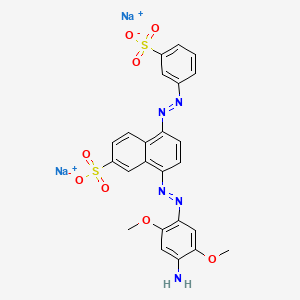

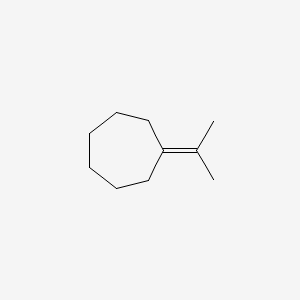

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
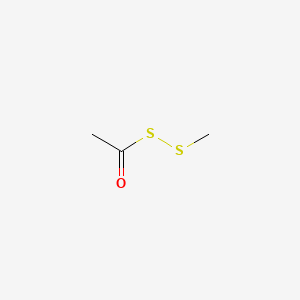
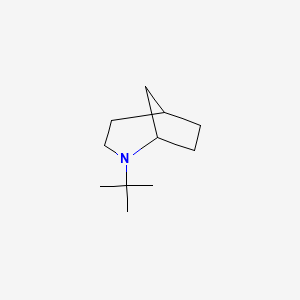
![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)

